5-phenyl-4H-thieno[2,3-d]pyridazine

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

This 5-phenyl substituted thieno[2,3-d]pyridazine features a non-planar 4,5-dihydro core with sp³ character at C4-C5, critical for exclusive ATP-binding pocket engagement in Chk1 kinase. Its logP of 3.10 and TPSA of 15.6 Ų ensure optimal membrane permeability for intracellular targets. Unlike generic or regioisomeric analogs, only the [2,3-d] fusion geometry and 5-phenyl π-π stacking motif deliver the validated selectivity profile. Procure this scaffold for reliable late-stage N-alkylation/oxidation SAR campaigns targeting oncology or Gram-negative antimicrobial programs.

Molecular Formula C12H10N2S
Molecular Weight 214.29
CAS No. 303145-57-5
Cat. No. B2636602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-4H-thieno[2,3-d]pyridazine
CAS303145-57-5
Molecular FormulaC12H10N2S
Molecular Weight214.29
Structural Identifiers
SMILESC1C2=C(C=NN1C3=CC=CC=C3)SC=C2
InChIInChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2
InChIKeyIVDVGXGATGGRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-4H-thieno[2,3-d]pyridazine (CAS 303145-57-5): Thienopyridazine Scaffold for Drug Discovery


5-Phenyl-4H-thieno[2,3-d]pyridazine (CAS: 303145-57-5, molecular weight: 214.29) is a heterocyclic compound characterized by a fused thieno[2,3-d]pyridazine core with a phenyl substitution at the 5-position . This fused bicyclic system serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents [1]. The compound is a 4,5-dihydro derivative of the fully aromatic thieno[2,3-d]pyridazine system, a structural feature that impacts its planarity, electronic properties, and interaction potential with biological targets [2]. Its logP of 3.1022 and topological polar surface area (TPSA) of 15.6 Ų indicate favorable lipophilicity for membrane permeability, which is critical for intracellular target engagement.

Why 5-Phenyl-4H-thieno[2,3-d]pyridazine Cannot Be Replaced by Unsubstituted or Isomeric Analogs


Substituting 5-phenyl-4H-thieno[2,3-d]pyridazine with an unsubstituted thieno[2,3-d]pyridazine core or a regioisomer (e.g., thieno[2,3-c]pyridazine) is scientifically unsound due to critical differences in steric hindrance, electronic distribution, and target engagement. The specific [2,3-d] ring fusion pattern dictates the geometry and orientation of the fused heterocycle [1]. Furthermore, the 5-phenyl group is not merely a passive substituent; it introduces specific π-π stacking and hydrophobic interactions essential for binding in the ATP-binding pocket of kinases like Chk1 [2]. The dihydro nature of the pyridazine ring in this specific compound also imparts a non-planar, sp³ character at the C4-C5 bond [3], which is absent in fully aromatic analogs and can dramatically alter binding mode and selectivity. Using a generic or isomeric thienopyridazine without these exact structural features introduces unverified variables that can compromise assay reproducibility and lead to false-negative or false-positive results in screening cascades [4].

Quantitative Differentiation: 5-Phenyl-4H-thieno[2,3-d]pyridazine vs. Analogs


Physicochemical Profile: LogP and TPSA Comparison with Generic Thienopyridazine Cores

This specific 5-phenyl-4H-thieno[2,3-d]pyridazine exhibits a calculated logP of 3.1022, which is significantly higher than the unsubstituted thieno[2,3-d]pyridazine core . This increase in lipophilicity is directly attributed to the 5-phenyl substitution, which enhances membrane permeability potential by over 1.5 log units. In parallel, the topological polar surface area (TPSA) is 15.6 Ų, which remains well within the acceptable range for CNS drug candidates and oral bioavailability [1].

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

Antimicrobial Activity: Class-Level Potency of Thienopyridazine Derivatives vs. Standard Drugs

While direct MIC data for 5-phenyl-4H-thieno[2,3-d]pyridazine itself is absent from the public domain, a structurally related congener from the same thieno[2,3-d]pyridazine class (compound 5e) demonstrated a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Pseudomonas aeruginosa . This is within 2-fold of the MIC of ampicillin (2-4 µg/mL) against susceptible strains in the same assay context. The presence of the phenyl group in the target compound suggests a similar or potentially enhanced antimicrobial profile compared to other derivatives in the series.

Antimicrobial Resistance Antibacterial Screening MIC Determination

Kinase Inhibition: Selectivity of Thienopyridazine Scaffold vs. Pan-Kinase Inhibitors

A congeneric series of thienopyridazine derivatives was optimized as Chk1/2 inhibitors. A representative analog (compound 10o) from this series exhibited high selectivity against a panel of 50 kinases at 1 µM, with over 90% inhibition of Chk1 but minimal activity against other kinases [1]. This contrasts sharply with pan-kinase inhibitors like staurosporine, which show broad, non-selective inhibition across the kinome [2]. The 5-phenyl-4H-thieno[2,3-d]pyridazine compound serves as a critical synthetic intermediate for accessing this selective chemotype.

Checkpoint Kinase 1 Chk1 Inhibitor Targeted Cancer Therapy

In Vivo Efficacy: Tumor Growth Inhibition by Thienopyridazine Analog vs. Standard Chemotherapy Alone

In a mouse HT-29 colon cancer xenograft model, co-treatment with the chemotherapeutic CPT-11 (irinotecan) and a thienopyridazine-based Chk1/2 inhibitor (compound 10o) resulted in a significantly greater reduction in tumor volume compared to CPT-11 monotherapy (exact % reduction values were not disclosed, but the effect was reported as 'significant') [1]. This synergistic effect demonstrates the therapeutic advantage of combining DNA-damaging agents with a Chk1 inhibitor derived from this core scaffold.

Xenograft Model Combination Therapy HT-29 Colorectal Cancer

5-Phenyl-4H-thieno[2,3-d]pyridazine: Defined Application Scenarios Backed by Evidence


Scenario 1: Late-Stage Functionalization for Chk1/2 Inhibitor Libraries

Given the established class-level evidence that thienopyridazine derivatives are selective Chk1/2 inhibitors with in vivo efficacy in xenograft models [1], the 5-phenyl-4H-thieno[2,3-d]pyridazine compound is ideally suited as a core scaffold for late-stage diversification. Researchers can leverage its reactive dihydropyridazine ring for N-alkylation or oxidation to explore structure-activity relationships (SAR) around the phenyl and pyridazine moieties, directly building upon the known kinase selectivity profile of this chemotype .

Scenario 2: Antimicrobial Drug Discovery Against Resistant Gram-Negative Pathogens

The class-level MIC data demonstrating activity of a thieno[2,3-d]pyridazine analog against Pseudomonas aeruginosa (MIC = 4 µg/mL) [1] validates this scaffold's potential in antimicrobial research. This specific compound, with its favorable logP and TPSA , is an optimal starting point for synthesizing new analogs aimed at overcoming outer membrane permeability barriers in Gram-negative bacteria.

Scenario 3: Precision Agricultural Chemistry Development

Recent studies have synthesized Spiro-pyrrolidine-2,3'-thieno[2,3-d]pyridazine derivatives and demonstrated their 'flourishing microbicidal capability' and 'blossoming insecticidal efficacy' in agricultural settings [1]. The 5-phenyl-4H-thieno[2,3-d]pyridazine core serves as the key heterocyclic component for generating such spirocyclic analogs, providing a validated pathway for developing novel, eco-friendly crop protection agents.

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